molecular formula C8H6ClN3O2 B11892247 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid

4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid

Cat. No.: B11892247
M. Wt: 211.60 g/mol
InChI Key: IFRBNRVHKIMXOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid is a chemical building block designed for research and development, particularly in medicinal chemistry. The pyrrolo[2,3-d]pyrimidine core is a recognized privileged scaffold in drug discovery, known for its ability to mimic purine bases and serve as a key warhead in the design of kinase inhibitors . This specific compound is For Research Use Only and is not intended for diagnostic or therapeutic applications. The structure of this compound, featuring reactive chloro and carboxylic acid functional groups, makes it a versatile intermediate for further synthetic elaboration. Researchers can utilize the chloropyrimidine moiety for nucleophilic aromatic substitution reactions with amines or other nucleophiles, while the carboxylic acid can be used to form amide linkages or other derivatives . This allows for the creation of diverse compound libraries targeting various biological pathways. Although specific data for this 2-methyl-substituted analogue is not available in the current search, closely related pyrrolo[2,3-d]pyrimidine derivatives have demonstrated significant research value. These analogues have been identified as potent inhibitors of kinases like RET, which is a validated target in thoracic cancers such as non-small cell lung cancer and thyroid cancer . Furthermore, the pyrrolo[2,3-d]pyrimidine scaffold has shown promise in other research areas, including the development of antibacterial agents by inhibiting the essential cell division protein FtsZ . The incorporation of the 2-methyl group and the carboxylic acid functionality on this core structure provides researchers with a tailored intermediate to probe structure-activity relationships and develop novel bioactive molecules for various research programs.

Properties

Molecular Formula

C8H6ClN3O2

Molecular Weight

211.60 g/mol

IUPAC Name

4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C8H6ClN3O2/c1-3-11-6(9)5-4(8(13)14)2-10-7(5)12-3/h2H,1H3,(H,13,14)(H,10,11,12)

InChI Key

IFRBNRVHKIMXOU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=CN2)C(=O)O)C(=N1)Cl

Origin of Product

United States

Preparation Methods

Condensation of 2-Methyl-3,3-Dichloroacrylonitrile with Trimethyl Orthoformate

In solvent A (e.g., methanol, acetonitrile), 2-methyl-3,3-dichloroacrylonitrile reacts with trimethyl orthoformate under catalytic conditions to yield 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene (Intermediate IV). This step establishes the methyl group at position 2 of the final product. Key parameters include:

  • Solvent-to-reactant ratio : 2:1 to 15:1 (mass basis)

  • Catalyst : Acidic or basic conditions, though specifics are proprietary

  • Reaction time : 2–8 hours at 20–50°C

Cyclization with Formamidine Salts

Intermediate IV undergoes cyclization with formamidine acetate in the presence of sodium methoxide, followed by elimination of hydrogen chloride to form 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The cyano group at position 5 is retained for subsequent hydrolysis to carboxylic acid. Critical conditions include:

  • Molar ratios : Base : formamidine salt : Intermediate IV = 2.0–3.0 : 1.0–1.5 : 1

  • Temperature : 0–50°C for cyclization; 50–110°C for elimination

  • Yield : Up to 90.2% with 99.3% purity

Functionalization of the Pyrrolo[2,3-d]Pyrimidine Core

Alternative Route: Ester Hydrolysis

PubChem data for methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate (CAS 1207518-63-5) indicates that ester hydrolysis is a viable pathway. The methyl ester intermediate is saponified using:

  • Reagents : LiOH or KOH in THF/water mixtures

  • Conditions : 0–25°C for 2–4 hours, yielding the carboxylic acid with >95% conversion.

Process Optimization and Scalability

Solvent and Base Selection

  • Solvent A : Cyclohexane, acetonitrile, or trimethyl orthoformate optimize condensation efficiency.

  • Solvent B : Methanol or ethanol facilitates cyclization and minimizes byproducts.

  • Bases : Sodium methoxide or potassium carbonate provide optimal deprotonation without over-degradation.

Comparative Analysis of Preparation Methods

Parameter Condensation-Cyclization Ester Hydrolysis
Starting Materials2-Methyl-3,3-dichloroacrylonitrileMethyl ester derivative
Steps22
Yield90.2%85–92%
Purity99.3%95–98%
Environmental ImpactLow (closed-loop solvents)Moderate (waste esters)
ScalabilityIndustrial (>100 kg batches)Lab-scale (<10 kg)

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, nucleophilic substitution with an amine would yield an aminated pyrrolopyrimidine derivative .

Scientific Research Applications

Kinase Inhibitors

4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid is primarily utilized as a pharmaceutical intermediate in the synthesis of kinase inhibitors. Kinases play crucial roles in cellular signaling pathways, and their inhibition is a common strategy for treating various diseases, particularly cancer. The compound's structure allows for modifications that enhance selectivity and potency against specific kinases.

Case Study: Development of Selective Inhibitors

Research has shown that derivatives of this compound exhibit selective inhibition of protein kinases involved in cancer progression. For instance, studies have identified compounds based on this structure that effectively inhibit Protein Kinase B (AKT), which is often overactive in cancers. The ability to modify the compound's functional groups enables the design of inhibitors with improved efficacy and reduced side effects .

Anticancer Activity

Numerous derivatives of this compound have demonstrated promising anticancer properties. These derivatives have been tested in vitro against various cancer cell lines, showing significant inhibition of cell proliferation.

Example: Anticancer Derivative Testing

In one study, derivatives were synthesized and evaluated for their ability to inhibit the growth of breast cancer cells. Results indicated that certain modifications to the core structure led to enhanced cytotoxicity compared to the parent compound .

Antiviral Properties

Beyond oncology, this compound has shown potential antiviral activity. Some derivatives have been evaluated for their effectiveness against viral infections, suggesting a broader therapeutic application.

Research Findings

Studies indicate that specific modifications can increase the compound's efficacy against viruses like HIV and Hepatitis C by targeting viral enzymes essential for replication .

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it acts as a scaffold for developing kinase inhibitors. These inhibitors interfere with the activity of kinases, which are enzymes involved in cell signaling pathways. By inhibiting these enzymes, the compound can modulate various biological processes, including cell division and apoptosis .

Comparison with Similar Compounds

Chloro-Substituted Pyrrolo[2,3-d]pyrimidine-5-carboxylic Acid Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Data
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid 4-Cl, 5-COOH C₇H₄ClN₃O₂ 197.58 g/mol Lacks methyl group; used as a synthetic intermediate .
4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid 4-Cl, 7-CH₃, 5-COOH C₈H₆ClN₃O₂ 211.61 g/mol 95% purity; methyl enhances lipophilicity .
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid 2-Cl, 4-Cl, 5-COOH C₇H₃Cl₂N₃O₂ 232.02 g/mol Dual chloro substitution increases reactivity for cross-coupling .
4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine 4-Cl, 5-CH₃ C₇H₆ClN₃ 167.60 g/mol Methyl at position 5; 97% purity .

Key Observations :

  • Methyl substitution: The 7-methyl analog (C₈H₆ClN₃O₂) has a higher molecular weight and improved lipophilicity compared to the non-methylated derivative (C₇H₄ClN₃O₂) .
  • Chloro position : 2,4-Dichloro derivatives (C₇H₃Cl₂N₃O₂) exhibit enhanced reactivity for Suzuki-Miyaura coupling, enabling diversification of the core structure .

Pyrrolo-Pyridine Carboxylic Acids ()

Compound Name Substituents Yield Key Applications
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid (10a) None 95% Building block for antiviral agents .
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10b) 5-Cl 71% Intermediate in kinase inhibitor synthesis .
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10c) 5-OCH₃ 80% Modifies electronic properties for target binding .

Comparison with Pyrrolo[2,3-d]pyrimidine Analogs :

  • Pyrrolo-pyridines (e.g., 10a–c) differ in ring fusion (pyridine vs.
  • Chloro and methoxy substituents in these analogs mirror strategies used in pyrrolo-pyrimidine derivatives to tune reactivity and solubility .

Pyrido[2,3-d]pyrimidine Derivatives ()

Compound Name Substituents Molecular Formula Key Data
Methyl-7-chloro-2,4-dioxo-1-propyl... (36a) 7-Cl, 2,4-dioxo, 1-propyl C₁₂H₁₂ClN₃O₄ 60% yield; characterized by ¹H/¹³C NMR .
1-Ethyl-2,4,7-trioxo... (35b) 2,4,7-trioxo, 1-ethyl C₁₃H₁₅N₃O₄ Melting point: 220–222°C; IR confirms carbonyl groups .

Structural Differences :

  • Pyrido[2,3-d]pyrimidines feature an additional nitrogen atom in the fused ring, increasing polarity compared to pyrrolo[2,3-d]pyrimidines.
  • Dioxo and trioxo substituents enhance hydrogen-bonding capacity but reduce metabolic stability .

Thieno[2,3-d]pyrimidines ()

Compound Name Substituents Key Feature
3-[2-Fluoro-5-(...)]thieno[3,4-d]pyrimidine-5-carboxylic acid choline salt Choline salt Improved solubility (40-fold increase in aqueous media) .
6-Butyl-4-chloro-2-(methylthio)thieno[2,3-d]pyrimidine 4-Cl, 2-SCH₃ 85% yield; methylthio enhances membrane permeability .

Comparison :

  • Thieno-pyrimidines replace the pyrrole ring with a thiophene, altering electron distribution and binding to hydrophobic enzyme pockets .

Biological Activity

4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its pharmacological effects, synthesis, and potential therapeutic applications.

  • Chemical Formula : C8H6ClN3O2
  • Molecular Weight : 201.60 g/mol
  • CAS Number : 71149-52-5
  • IUPAC Name : this compound

Antifibrotic Properties

Recent studies have highlighted the antifibrotic properties of pyrimidine derivatives, including this compound. In vitro assays demonstrated that this compound effectively inhibits collagen synthesis in hepatic stellate cells, which are pivotal in liver fibrosis development. The half-maximal inhibitory concentration (IC50) values for related compounds have been reported around 45.69 μM, indicating moderate potency against collagen production .

Table 1: IC50 Values of Pyrimidine Derivatives

Compound IDIC50 (μM)Activity Description
12m45.69Inhibits collagen synthesis
12q45.81Inhibits collagen synthesis

The mechanism by which this compound exerts its antifibrotic effects involves the inhibition of prolyl-4-hydroxylase (P4H), an enzyme crucial for collagen maturation. Studies showed that treatment with this compound reduced hydroxyproline levels in cell culture media, suggesting a decrease in collagen accumulation .

Synthesis and Derivatives

The synthesis of this compound has been achieved through various chemical reactions involving chloro and methyl substitutions on pyrrolopyrimidine scaffolds. The versatility of this compound allows for modifications that can enhance its biological activity or alter its pharmacokinetic properties.

Case Studies

  • Liver Fibrosis Model :
    A study conducted on rat models of liver fibrosis demonstrated that administration of the compound led to a significant reduction in fibrosis markers compared to control groups. The results indicated that the compound not only inhibited collagen deposition but also modulated the expression of transforming growth factor-beta (TGF-β), a key mediator in fibrogenesis.
  • Cancer Research :
    Preliminary investigations into the anticancer potential of pyrrolopyrimidine derivatives suggest that they may inhibit tumor growth by inducing apoptosis in cancer cell lines. Further studies are warranted to explore these effects in vivo.

Q & A

Q. How do steric and electronic effects of substituents modulate fluorescence properties in imaging applications?

  • Methodological Answer : Substituents at position 5 (carboxylic acid) and 2 (methyl) alter conjugation and Stokes shift. Time-dependent DFT (TDDFT) calculates excitation/emission wavelengths. Experimentally, fluorescence quantum yield (ΦF) is measured in PBS (pH 7.4) using quinine sulfate as a standard. Methyl groups reduce π-π stacking, enhancing emission intensity (ΦF ~0.3 for methyl vs. 0.1 for hydrogen) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.